2-(4-Benzylpiperidin-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-16-14(18)11-17-8-6-13(7-9-17)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDFUQZRXYLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)acetohydrazide typically involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one. The process begins by dissolving 3.7 g (0.05 mol) of acetylhydrazide in 30 mL of ethanol. To this solution, 9.45 g (0.05 mol) of 1-(phenylmethyl)-piperidin-4-one in 30 mL of ethanol is added dropwise. The mixture is left overnight, and the ethanol is then evaporated. The remaining product is crystallized from acetone, yielding N’-(1-benzylpiperidin-4-ylidene)acetohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various fentanyl-based analgesics.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to opioid receptors, thereby modulating pain signals. The benzylpiperidine moiety plays a crucial role in its binding affinity and efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Pharmacological Profiles
Pharmacological Efficacy and Selectivity
- Anticonvulsant Activity : Benzimidazole-based acetohydrazides (e.g., compounds 25g and 25j) demonstrated superior efficacy to phenytoin and ethosuximide in seizure models, likely due to enhanced blood-brain barrier penetration from lipophilic substituents .
- Anticholinesterase Activity : Nitrophenyl-piperazine derivatives showed weak AChE inhibition (IC₅₀ = 29.5 mM for compound 206), with para-hydroxyl substitution critical for activity. However, potency remained lower than galantamine, indicating a need for structural optimization .
- Antimicrobial and Anticancer Activity: Triazole-thioacetohydrazides exhibited broad-spectrum antimicrobial activity (MIC = 30.2–43.2 μg/cm³) and selective cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines. Substituents like 2-oxoindolin-3-ylidene enhanced membrane permeability and target binding .
Mechanism of Action and Structure-Activity Relationships (SAR)
- Piperidine/Piperazine Core: The 4-benzylpiperidine moiety in 2-(4-Benzylpiperidin-1-yl)acetohydrazide enhances lipophilicity and receptor binding affinity, as seen in pyridazinone derivatives (). Replacement with piperazine (e.g., nitrophenyl-piperazine derivatives) reduced anticholinesterase activity, suggesting steric hindrance from the additional nitrogen .
- Hydrazide Modifications : Aromatic aldehydes conjugated to the hydrazide nitrogen (e.g., benzylidene, hydroxyl-substituted benzylidene) improved α-glucosidase inhibition (IC₅₀ = 6.10 μM vs. 378.2 μM for acarbose) and anticancer activity. Electron-withdrawing groups (e.g., nitro, bromo) further enhanced potency .
- Heterocyclic Appendages : Benzimidazole and triazole rings conferred dual activity (e.g., anticonvulsant and antimicrobial) by interacting with multiple targets, including voltage-gated ion channels and microbial enzymes .
Q & A
Q. What are the standard synthetic protocols for 2-(4-benzylpiperidin-1-yl)acetohydrazide, and how can reaction yields be optimized?
The compound is typically synthesized via condensation reactions between acetohydrazide precursors and substituted aldehydes or ketones. Key steps include:
- Hydrazide formation : Reacting ethyl ester derivatives (e.g., ethyl 2-(4-benzylpiperidin-1-yl)acetate) with hydrazine hydrate under reflux in ethanol for 6–8 hours .
- Schiff base formation : Condensing the hydrazide with a benzyl-substituted aldehyde in acetic acid or ethanol under reflux .
- Optimization : Adjusting solvent polarity (e.g., propan-2-ol vs. ethanol), reaction time (3–12 hours), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) to improve yields .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Confirm structural integrity and purity using:
- NMR spectroscopy : ¹H and ¹³C NMR to identify protons (e.g., piperidine N–CH₂, benzyl aromatic protons) and carbons in the hydrazide backbone .
- IR spectroscopy : Detect functional groups (C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate C, H, N composition (±0.3% tolerance) .
Q. What safety precautions are recommended for handling this compound?
While toxicological data may be limited for this specific compound, general precautions for hydrazide derivatives include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers determine the biological activity of this compound, and what assays are most informative?
Prioritize mechanism-driven assays:
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HT-29) with NIH3T3 fibroblasts as controls to assess selectivity .
- Enzyme inhibition : Test against kinases (e.g., Aurora B) or proteases via fluorometric/colorimetric kits .
- Apoptosis pathways : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogous acetohydrazides?
- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing Cl or NO₂ groups) to evaluate impacts on bioactivity .
- Scaffold hopping : Compare with triazole- or benzothiazole-containing hydrazides to identify critical pharmacophores .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA topoisomerases .
Q. How should researchers resolve contradictions in biological activity data across similar derivatives?
- Dose-response analysis : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Metabolic stability assays : Test compound stability in liver microsomes to identify rapid degradation as a confounding factor .
- Orthogonal assays : Validate results using complementary methods (e.g., Western blotting alongside flow cytometry) .
Q. What experimental designs optimize reaction conditions for synthesizing novel derivatives?
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Catalyst screening : Evaluate bases (e.g., K₂CO₃) or acids (e.g., p-TsOH) to enhance Schiff base formation .
- Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .
Q. How can target identification studies elucidate the compound’s mechanism of action?
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
- CRISPR screening : Perform genome-wide knockout screens to identify sensitized/resistant pathways .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding to map interactomes .
Notes
- Data Sources : Excluded BenchChem () per guidelines. Relied on peer-reviewed synthesis protocols , spectroscopic validation , and mechanistic studies .
- Methodological Rigor : Emphasized assay validation (e.g., orthogonal methods in Q6) and computational tools (e.g., docking in Q5) to align with academic research standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
